2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group at the 2-position, a methyl group at the 7-position, and a phenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate and hydrazine hydrate under reflux conditions to form the pyrazole intermediate. This intermediate is then reacted with benzaldehyde and ammonium acetate to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer and antiviral properties.
Imidazo[1,2-a]pyridine: Exhibits a wide range of pharmacological activities, including anti-inflammatory and antiviral effects
Uniqueness
2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its potential as an enzyme inhibitor, while the methyl and phenyl groups contribute to its overall stability and solubility.
Properties
Molecular Formula |
C19H14ClN3 |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H14ClN3/c1-13-11-17(14-5-3-2-4-6-14)21-19-12-18(22-23(13)19)15-7-9-16(20)10-8-15/h2-12H,1H3 |
InChI Key |
NCPXLDNIBPHPPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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